Methyl 2,6-dichloroisonicotinate
Overview
Description
Methyl 2,6-dichloroisonicotinate is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by chlorine atoms, and the carboxylic acid group is esterified with a methyl group
Mechanism of Action
Target of Action
Methyl 2,6-dichloroisonicotinate is a derivative of nicotinic acid, also known as niacin . It is used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . The primary target of this compound is thought to be peripheral vasodilation .
Mode of Action
This action is strictly locally-acting due to its short half-life . The release of prostaglandin D2 leads to vasodilation of the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Result of Action
The result of the action of this compound is enhanced local blood flow at the site of application, due to its vasodilatory effect . This increased blood flow can help to alleviate muscle and joint pain.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the condition of the skin where the compound is applied can affect its absorption and subsequent action. Furthermore, the stability of the compound could be affected by factors such as temperature and light exposure. Therefore, it is recommended to store this compound in a dark place, sealed in dry, at room temperature .
Biochemical Analysis
Biochemical Properties
Methyl 2,6-dichloroisonicotinate is an electron-deficient compound that can be used as a cross-coupling agent in organic synthesis . It is sparingly soluble (0.13 g/L at 25°C), with a melting point of 82°C and a boiling point of 298°C .
Cellular Effects
This compound has been shown to induce the biosynthesis of plant secondary metabolites . For example, in a suspension culture of Taxus chinensis, a significant increase in taxuyunnanine C (Tc) accumulation was observed in the presence of this compound .
Molecular Mechanism
It is known to interact with biomolecules and may influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dichloroisonicotinate can be synthesized through the esterification of 2,6-dichloroisonicotinic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions for 24 hours .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process generally involves the same esterification reaction but may be scaled up and automated for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2,6-dichloroisonicotinic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a methoxy group yields a methoxy derivative.
Hydrolysis: The major product is 2,6-dichloroisonicotinic acid.
Reduction: The products vary based on the reducing agent and conditions used.
Scientific Research Applications
Methyl 2,6-dichloroisonicotinate has several applications in scientific research:
Agriculture: It is used as an elicitor to induce systemic acquired resistance (SAR) in plants, helping them resist infections by pathogens.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroisonicotinic Acid: The parent compound, which lacks the ester group.
2,6-Dichloroisonicotinamide: An amide derivative of 2,6-dichloroisonicotinic acid.
2,6-Dichloronicotinic Acid: A similar compound with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 2,6-dichloroisonicotinate is unique due to its ester functional group, which imparts different chemical properties compared to its parent acid and amide derivatives. This makes it more suitable for certain applications, such as in the synthesis of specific pharmaceuticals and as an elicitor in agriculture.
Properties
IUPAC Name |
methyl 2,6-dichloropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKGHSUHOYEBTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195310 | |
Record name | Methyl 2,6-dichloroisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42521-09-5 | |
Record name | 4-Pyridinecarboxylic acid, 2,6-dichloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42521-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,6-dichloroisonicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042521095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,6-dichloroisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,6-dichloroisonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl 2,6-dichloroisonicotinate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVT9VVW6XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is methyl 2,6-dichloroisonicotinate a useful starting material in organic synthesis?
A1: this compound is a valuable building block in organic synthesis due to its symmetrical structure and the presence of two reactive chlorine atoms. These features allow for its selective modification through reactions like the Buchwald-Hartwig amination. Specifically, the research highlights its use in a desymmetrization method, where only one chlorine atom is substituted, generating a more complex product with potential for further derivatization. [, ]
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